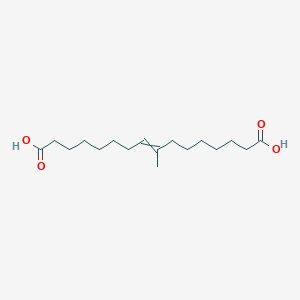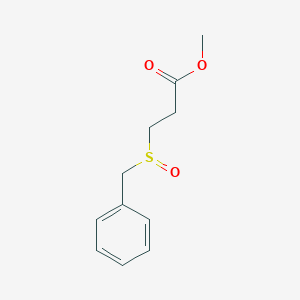
Methyl 3-(phenylmethanesulfinyl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(phenylmethanesulfinyl)propanoate is an organic compound that belongs to the ester family. Esters are characterized by their pleasant odors and are often found in natural products such as fruits and flowers. This particular compound features a sulfoxide group, which adds to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 3-(phenylmethanesulfinyl)propanoate can be synthesized through various methods. Another method includes the reaction of a carboxylate ion with a primary alkyl halide .
Industrial Production Methods
In industrial settings, the production of esters like this compound often involves large-scale esterification processes. These processes typically use acid chlorides and alcohols in the presence of a base to yield the desired ester .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-(phenylmethanesulfinyl)propanoate undergoes several types of chemical reactions, including:
Oxidation: The sulfoxide group can be further oxidized to a sulfone.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The ester can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.
Major Products
Oxidation: Produces sulfone derivatives.
Reduction: Yields alcohols.
Substitution: Forms various substituted esters and amides.
Wissenschaftliche Forschungsanwendungen
Methyl 3-(phenylmethanesulfinyl)propanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the manufacture of fragrances, flavors, and other fine chemicals
Wirkmechanismus
The mechanism of action of Methyl 3-(phenylmethanesulfinyl)propanoate involves its interaction with various molecular targets. The sulfoxide group can participate in redox reactions, influencing cellular oxidative stress pathways. The ester group can undergo hydrolysis, releasing active metabolites that interact with biological targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.
Ethyl acetate: Another ester used in the production of perfumes and flavorings.
Methyl butyrate: Known for its fruity aroma, used in food flavoring.
Uniqueness
Methyl 3-(phenylmethanesulfinyl)propanoate is unique due to the presence of the sulfoxide group, which imparts distinct chemical reactivity and potential biological activities not found in simpler esters like methyl acetate or ethyl acetate .
Eigenschaften
CAS-Nummer |
73975-55-0 |
|---|---|
Molekularformel |
C11H14O3S |
Molekulargewicht |
226.29 g/mol |
IUPAC-Name |
methyl 3-benzylsulfinylpropanoate |
InChI |
InChI=1S/C11H14O3S/c1-14-11(12)7-8-15(13)9-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3 |
InChI-Schlüssel |
OZWPJUASDSNUKZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CCS(=O)CC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


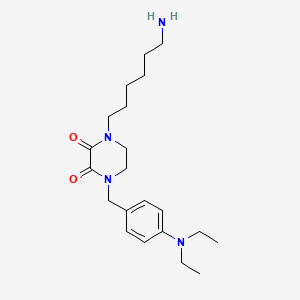
![1-Chloro-1,1,2,2-tetramethyl-2-[(trimethylsilyl)oxy]disilane](/img/structure/B14449220.png)
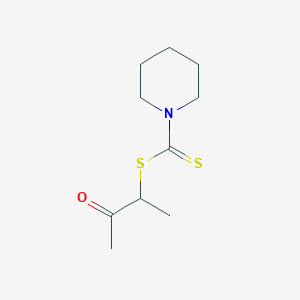
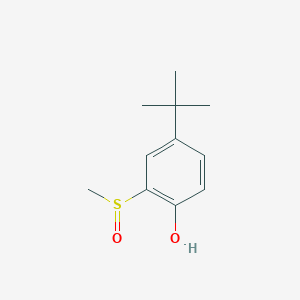
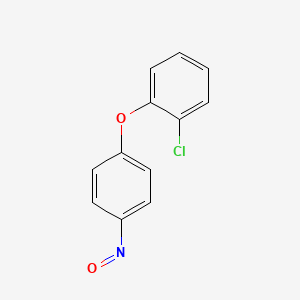
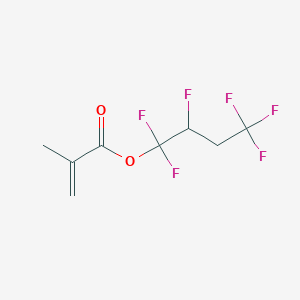
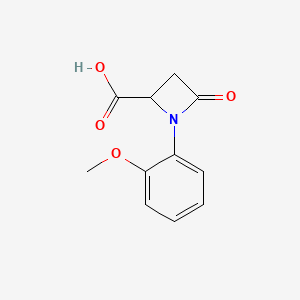
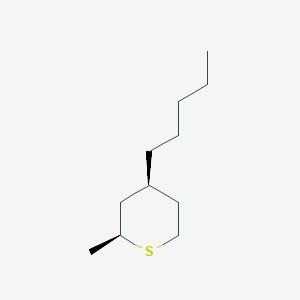
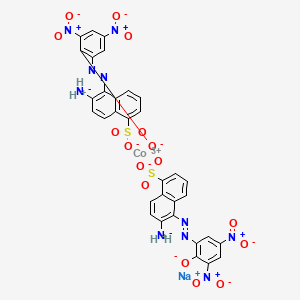
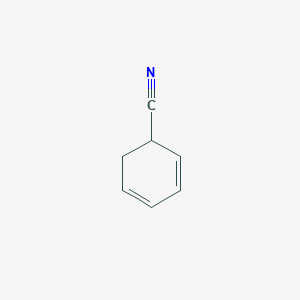
![1-Bromo-4-propylbicyclo[2.2.2]octane](/img/structure/B14449274.png)

![5-[(2,4-Dimethylphenoxy)methyl]-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B14449293.png)
